2-Pyrrolidinone, 5-methyl-, (5S)-

Description

BenchChem offers high-quality 2-Pyrrolidinone, 5-methyl-, (5S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 5-methyl-, (5S)- including the price, delivery time, and more detailed information at info@benchchem.com.

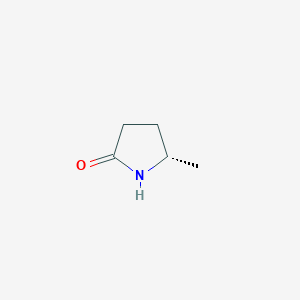

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIVRJLWYJGJTJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428668 | |

| Record name | 2-Pyrrolidinone, 5-methyl-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-60-7 | |

| Record name | 2-Pyrrolidinone, 5-methyl-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-Methyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Chiral Synthon: An In-Depth Technical Guide to the Applications of (5S)-5-methyl-2-pyrrolidinone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(5S)-5-methyl-2-pyrrolidinone, a chiral lactam readily accessible from L-glutamic acid, has emerged as a valuable and versatile building block in the field of asymmetric organic synthesis. Its rigid, five-membered ring structure and the stereodirecting influence of the C5-methyl group make it an effective chiral auxiliary, a potential chiral ligand, and a useful chiral solvent component. This technical guide provides a comprehensive overview of its applications, focusing on the underlying principles of stereocontrol, detailed experimental protocols, and mechanistic insights to empower researchers in the design and execution of stereoselective transformations.

Core Principles of Stereocontrol with (5S)-5-methyl-2-pyrrolidinone

The efficacy of (5S)-5-methyl-2-pyrrolidinone as a stereocontrol element stems from its conformationally restricted scaffold. The pyrrolidinone ring can be N-acylated to introduce a substrate of interest. The C5-methyl group then effectively shields one face of the enolate or enamine intermediate formed upon deprotonation, directing the approach of an electrophile to the less hindered face. This principle of steric hindrance is the cornerstone of its application as a chiral auxiliary in a variety of asymmetric reactions.

(5S)-5-methyl-2-pyrrolidinone as a Chiral Auxiliary

The temporary incorporation of (5S)-5-methyl-2-pyrrolidinone onto a prochiral substrate allows for highly diastereoselective bond formations. The auxiliary can be subsequently cleaved under mild conditions to afford the desired enantiomerically enriched product.

Asymmetric Alkylation of Carboxylic Acid Derivatives

A primary application of (5S)-5-methyl-2-pyrrolidinone is in the asymmetric alkylation of enolates derived from N-acyl derivatives. The process involves the formation of a rigid chelated enolate intermediate, where the C5-methyl group dictates the trajectory of the incoming electrophile.

General Workflow for Asymmetric Alkylation:

Caption: General workflow for asymmetric alkylation using (5S)-5-methyl-2-pyrrolidinone as a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Pyrrolidinone

-

N-Acylation: To a solution of (5S)-5-methyl-2-pyrrolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify by column chromatography to yield N-propionyl-(5S)-5-methyl-2-pyrrolidinone.

-

Enolate Formation and Alkylation: Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are dried over Na2SO4, filtered, and concentrated. The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product.[1] Purify by column chromatography.

-

Auxiliary Cleavage: The N-acyl group can be cleaved by hydrolysis (e.g., LiOH in THF/water) to afford the chiral carboxylic acid, or by reduction (e.g., LiAlH4) to yield the corresponding chiral alcohol. The (5S)-5-methyl-2-pyrrolidinone auxiliary can be recovered and recycled.

Table 1: Representative Data for Asymmetric Alkylation

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >95:5 | 85 |

| Methyl iodide | 90:10 | 92 |

| Allyl bromide | 92:8 | 88 |

Note: Data is illustrative and based on typical results reported in the literature for similar chiral auxiliaries.

Asymmetric Aldol Reactions

The chiral enolates derived from N-acyl-(5S)-5-methyl-2-pyrrolidinone can also undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome is dictated by the formation of a rigid, chair-like transition state, where the C5-methyl group directs the facial selectivity of the enolate addition.

Asymmetric Michael Additions

In a similar vein, the lithium enolates can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. The chiral auxiliary effectively controls the stereochemistry of the conjugate addition, leading to the formation of adducts with high diastereomeric purity.

(5S)-5-methyl-2-pyrrolidinone in Catalysis

While less common than its use as a stoichiometric auxiliary, derivatives of (5S)-5-methyl-2-pyrrolidinone have been explored as chiral ligands in metal-catalyzed asymmetric reactions and as organocatalysts.

Chiral Ligands for Asymmetric Catalysis

Modification of the pyrrolidinone structure, for instance, by reduction of the carbonyl group to an amine and subsequent functionalization, can lead to the formation of effective chiral ligands for a variety of metal-catalyzed transformations. These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction. For example, C2-symmetric 2,5-disubstituted pyrrolidines are privileged ligands in metal catalysis.[2]

Organocatalysis

Derivatives of (5S)-5-methyl-2-pyrrolidinone, particularly those where the lactam is reduced to the corresponding pyrrolidine, can serve as precursors to highly effective organocatalysts. These catalysts are particularly useful in enamine and iminium ion catalysis for a range of asymmetric transformations.

Mechanistic Considerations and Stereochemical Models

The high degree of stereoselectivity observed with (5S)-5-methyl-2-pyrrolidinone as a chiral auxiliary can be rationalized by considering the transition state geometries of the key bond-forming steps. For instance, in the alkylation of the lithium enolate, a chelated six-membered ring transition state is proposed.

Caption: Proposed model for stereocontrol in the alkylation of an N-acyl-(5S)-5-methyl-2-pyrrolidinone enolate.

The C5-methyl group occupies a pseudo-equatorial position, effectively blocking the si-face of the enolate. Consequently, the electrophile is forced to approach from the less sterically encumbered re-face, leading to the observed high diastereoselectivity.

Synthesis of (5S)-5-methyl-2-pyrrolidinone

(5S)-5-methyl-2-pyrrolidinone is commonly synthesized from L-glutamic acid, a readily available and inexpensive starting material from the chiral pool. The synthesis typically involves the cyclization of L-glutamic acid to pyroglutamic acid, followed by a series of transformations to introduce the methyl group at the C5 position.[3]

Conclusion

(5S)-5-methyl-2-pyrrolidinone is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its utility as a chiral auxiliary for the diastereoselective formation of carbon-carbon bonds is well-established, providing reliable access to a wide range of enantiomerically enriched building blocks. Furthermore, its derivatives show promise as chiral ligands and organocatalysts, expanding the scope of its applications. A thorough understanding of the principles of stereocontrol and the reaction mechanisms involved is crucial for the successful implementation of this valuable chiral synthon in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

-

PubChem. 5-Methyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(2), 89-105. [Link]

-

Anew class of chiral pyrrolidinone was synthesized from (5S)-5-[(trityloxy)methyl] pyrrolidin-2-one. (2020). International Journal of Scientific Research in Science and Technology. [Link]

- Shilling, W. L. (1966). U.S. Patent No. 3,235,562. Washington, DC: U.S.

-

Celentano, G., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3738. [Link]

-

Campos, P. J., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. [Link]

-

White, J. D., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. bioRxiv. [Link]

-

Shimizu, K., et al. (2012). Reaction pathway for the formation of 2-pyrrolidone from glutamic acid... Catalysis Communications, 27, 43-46. [Link]

-

Kim, H., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(19), 3594. [Link]

-

Shimizu, K., et al. (2013). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Communications, 35, 85-88. [Link]

-

Zhang, Y., et al. (2021). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 45(1), 221-229. [Link]

-

Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. [Link]

-

Collet, S. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

-

Priebe, W., et al. (2021). New 5-Substituted SN38 Derivatives: A Stability Study and Interaction with Model Nicked DNA by NMR and Molecular Modeling Methods. Molecules, 26(23), 7232. [Link]

-

Péter, A., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(19), 6649. [Link]

-

Wang, A., et al. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1500-1504. [Link]

-

Pu, L., et al. (2011). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. Accounts of chemical research, 44(8), 659-669. [Link]

-

Smith, A. B., III, et al. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 86(6), 725. [Link]

-

France, S., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 131, 132890. [Link]

-

Mase, N., & Barbas, C. F., III. (2018). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 8(10), 436. [Link]

-

Request PDF. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. [Link]

-

Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

-

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. (1998). Journal of the Chemical Society, Perkin Transactions 1, (2), 289-296. [Link]

-

de Oliveira, D. N., et al. (2022). Enantioselective Properties of Neglected Drug Nifurtimox on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases by Green HPLC Separation Methods. Molecules, 27(19), 6649. [Link]

-

Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114030. [Link]

Sources

Spectroscopic Data for (5S)-5-methyl-2-pyrrolidinone: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (5S)-5-methyl-2-pyrrolidinone (CAS No: 108-27-0), a chiral lactam of significant interest in synthetic chemistry and drug development.[1][2] The structural elucidation of this molecule is paramount for its application, and this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this compound.

Introduction to (5S)-5-methyl-2-pyrrolidinone

(5S)-5-methyl-2-pyrrolidinone, also known as γ-valerolactam, is a five-membered ring lactam with a chiral center at the C5 position.[2] Its molecular formula is C₅H₉NO, and it has a molecular weight of approximately 99.13 g/mol .[1][2] The precise characterization of its three-dimensional structure is critical for its use as a building block in asymmetric synthesis and for understanding its biological activity. Spectroscopic methods are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure and purity.

This guide delves into the key spectroscopic techniques used to characterize (5S)-5-methyl-2-pyrrolidinone, explaining the rationale behind the experimental setups and the interpretation of the resulting data.

Caption: 2D structure of (5S)-5-methyl-2-pyrrolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (5S)-5-methyl-2-pyrrolidinone, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (5S)-5-methyl-2-pyrrolidinone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz) for better signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Data Interpretation

The ¹H NMR spectrum of (5S)-5-methyl-2-pyrrolidinone in CDCl₃ is expected to show distinct signals for the protons at the C3, C4, and C5 positions, the methyl group, and the amide proton.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| N-H | ~7.3 | Broad Singlet | - | 1H |

| H-5 | ~3.8 | Multiplet | - | 1H |

| H-3, H-4 | ~2.3-2.4, ~1.6-1.7 | Multiplet | - | 4H |

| C-CH₃ | ~1.2 | Doublet | ~6.3 | 3H |

Table 1: ¹H NMR Data for (5S)-5-methyl-2-pyrrolidinone in CDCl₃.[3]

-

N-H Proton: The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable depending on concentration and temperature. A value around 7.31 ppm has been reported.[3]

-

H-5 Proton: This proton is on the carbon bearing the methyl group and adjacent to the nitrogen. It is expected to be a multiplet due to coupling with the protons on C4 and the methyl group. A chemical shift of approximately 3.79 ppm is observed.[3]

-

H-3 and H-4 Protons: These methylene protons are diastereotopic and will appear as complex multiplets in the region of approximately 1.6 to 2.4 ppm.

-

Methyl Protons: The three protons of the methyl group are equivalent and will appear as a doublet due to coupling with the H-5 proton, with a typical chemical shift around 1.23 ppm.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR.

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

Data Interpretation

The ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (C2) | ~178 |

| C5 | ~50 |

| C3 | ~31 |

| C4 | ~29 |

| CH₃ | ~21 |

Table 2: Predicted ¹³C NMR Data for (5S)-5-methyl-2-pyrrolidinone.

-

Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded and will appear at the lowest field, typically around 178 ppm.

-

C5 Carbon: The carbon atom attached to the nitrogen and the methyl group will be found in the midfield region, around 50 ppm.

-

C3 and C4 Carbons: The two methylene carbons in the ring will have chemical shifts in the aliphatic region, around 29-31 ppm.

-

Methyl Carbon: The methyl carbon will be the most shielded, appearing at the highest field, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample (if the compound is a liquid at room temperature) as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an ATR (Attenuated Total Reflectance) accessory can be used, which requires minimal sample preparation.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. Then, the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of (5S)-5-methyl-2-pyrrolidinone will show characteristic absorption bands for the N-H and C=O functional groups of the lactam ring, as well as C-H stretching and bending vibrations.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3400 | N-H stretch | Amide |

| ~2850-3000 | C-H stretch | Aliphatic |

| ~1680-1700 | C=O stretch | Amide (Lactam) |

| ~1465 | C-H bend | Methylene/Methyl |

Table 3: Characteristic IR Absorption Bands for (5S)-5-methyl-2-pyrrolidinone.

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration in the amide. The broadening is due to hydrogen bonding.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the ring and the methyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl stretching vibration of the five-membered lactam ring. The ring strain slightly lowers the frequency compared to an acyclic amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for small molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Data Interpretation

The mass spectrum of (5S)-5-methyl-2-pyrrolidinone will show a molecular ion peak and several fragment ion peaks.

| m/z | Proposed Fragment | Relative Intensity |

| 99 | [M]⁺ (Molecular Ion) | High |

| 84 | [M - CH₃]⁺ | High |

| 70 | [M - C₂H₅]⁺ or [M - CH₃ - CH₂]⁺ | Moderate |

| 41 | [C₃H₅]⁺ | High |

Table 4: Key Mass Spectrometry Data for (5S)-5-methyl-2-pyrrolidinone.[1][3]

-

Molecular Ion Peak ([M]⁺): The peak at m/z 99 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.[1][2][3]

-

Major Fragmentation Pathways: A common fragmentation is the loss of the methyl group, leading to a significant peak at m/z 84.[1] Further fragmentation of the ring can lead to other observed ions. The peak at m/z 41 is also prominent.[1]

Caption: Proposed key fragmentation in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of (5S)-5-methyl-2-pyrrolidinone. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy identifies the key functional groups, namely the amide N-H and C=O. Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic dataset is essential for ensuring the identity and purity of (5S)-5-methyl-2-pyrrolidinone in research and development applications.

References

-

PubChem. (n.d.). 5-Methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5-Methyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-2-pyrrolidinone. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

(5S)-5-methyl-2-pyrrolidinone: A Technical Guide to a Versatile Chiral Building Block

Abstract

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making access to versatile chiral building blocks a critical bottleneck in drug discovery and development.[1][2] The pyrrolidine scaffold is a privileged structure, frequently found in bioactive natural products and pharmaceuticals due to its unique conformational properties and ability to engage in key hydrogen bonding interactions.[3] This guide provides an in-depth technical overview of (5S)-5-methyl-2-pyrrolidinone, a valuable chiral lactam. We will explore its synthesis from readily available chiral pool precursors, detail its physicochemical properties, and demonstrate its strategic application in asymmetric synthesis, providing researchers and process chemists with the foundational knowledge to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of the Chiral 5-Methyl-2-pyrrolidinone Scaffold

Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex chiral compounds.[] Their use is a cornerstone of asymmetric synthesis, allowing for the efficient construction of stereochemically defined targets without resorting to costly and often inefficient chiral resolution steps late in a synthetic sequence. (5S)-5-methyl-2-pyrrolidinone, a derivative of L-pyroglutamic acid, embodies the ideal attributes of such a building block.

Its structure features:

-

A defined stereocenter at the C5 position, which can serve as a powerful control element in subsequent stereoselective transformations.

-

A lactam functionality , which offers multiple avenues for chemical modification, including N-alkylation/acylation, reduction to the corresponding pyrrolidine, or alpha-functionalization via enolate chemistry.

-

Ready accessibility from the chiral pool, specifically from L-glutamic acid, a naturally occurring and inexpensive amino acid.[5][6]

This combination of features makes (5S)-5-methyl-2-pyrrolidinone an attractive starting point for the synthesis of a diverse range of targets, from pharmaceutical intermediates to novel materials.

Physicochemical & Safety Data

A thorough understanding of a building block's physical properties and safety profile is essential for its effective and safe implementation in a laboratory or manufacturing setting.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | (5S)-5-methylpyrrolidin-2-one | PubChem[7] |

| Molecular Formula | C₅H₉NO | Sigma-Aldrich[8] |

| Molecular Weight | 99.13 g/mol | Sigma-Aldrich[8] |

| CAS Number | 4042-36-8 (for S-enantiomer) | Wikipedia[5] |

| Appearance | White to yellow crystals or liquid | Fisher Scientific[9] |

| Melting Point | 41-43 °C (lit.) | Sigma-Aldrich[8] |

| Boiling Point | 248 °C (lit.) | Sigma-Aldrich[8] |

| SMILES | C[C@H]1CCC(=O)N1 | PubChem[7] |

| InChI Key | YVIVRJLWYJGJTJ-SCSAIBSYSA-N | PubChem[7] |

Safety and Handling

(5S)-5-methyl-2-pyrrolidinone is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[8]

-

Personal Protective Equipment (PPE): Recommended PPE includes safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[8]

Synthesis of (5S)-5-methyl-2-pyrrolidinone: A Chiral Pool Approach

The most logical and economically viable route to enantiopure (5S)-5-methyl-2-pyrrolidinone begins with L-glutamic acid. This "chiral pool" strategy leverages the inherent stereochemistry of a natural product. The general pathway involves the cyclization of L-glutamic acid to L-pyroglutamic acid, followed by selective reduction of the carboxylic acid and subsequent modification.

Synthetic Pathway Overview

The conversion of L-glutamic acid is not a single-step process but a sequence of reliable and well-documented transformations. The key challenge lies in the selective reduction of the carboxylic acid in the presence of the more stable lactam amide.

Caption: Synthetic workflow for (5S)-5-methyl-2-pyrrolidinone from L-glutamic acid.

Causality in Experimental Choices

-

Step 1: Cyclization: Heating L-glutamic acid drives an intramolecular condensation between the amine and the gamma-carboxylic acid, releasing water to form the thermodynamically stable five-membered lactam ring of L-pyroglutamic acid.[5] This is a robust, often solvent-free reaction.[10]

-

Step 2: Selective Reduction: The carboxylic acid of L-pyroglutamic acid is more reactive towards reduction than the lactam amide. Borane complexes (e.g., BH₃·THF) are the reagents of choice for this transformation. They selectively reduce carboxylic acids to primary alcohols without affecting the less reactive amide group, yielding (S)-5-(hydroxymethyl)pyrrolidin-2-one.[11][12]

-

Step 3 & 4: Hydroxyl to Methyl Conversion: The primary alcohol must be converted to a methyl group. This is typically a two-step process.

-

Activation: The hydroxyl group is a poor leaving group. It is first converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.

-

Reduction/Displacement: The activated intermediate can then be reduced to the methyl group. A strong hydride source like Lithium Aluminum Hydride (LiAlH₄) can reduce the tosylate. Alternatively, displacement with a methyl nucleophile, such as that derived from an organocuprate, can also achieve the final product.

-

Detailed Experimental Protocol: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one from L-Pyroglutamic Acid

This protocol describes the key reduction step, which is critical for accessing the desired scaffold.

-

System Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Reagent Charging: The flask is charged with L-pyroglutamic acid (12.9 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 200 mL). The resulting suspension is stirred.

-

Reductant Addition: A solution of borane-tetrahydrofuran complex (1.0 M in THF, 110 mL, 110 mmol) is added dropwise to the stirred suspension via the dropping funnel over a period of 1 hour. The reaction is maintained at room temperature. Causality Note: A slight excess of the reducing agent ensures complete conversion. Dropwise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

-

Quenching: Upon completion, the reaction is cooled in an ice bath to 0°C. Methanol (20 mL) is added slowly and carefully to quench the excess borane. Safety Note: Quenching is highly exothermic and produces hydrogen gas. Perform this step slowly in a fume hood.

-

Workup and Isolation: The solvent is removed under reduced pressure. The resulting residue is re-dissolved in ethyl acetate (150 mL) and washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude (S)-5-(hydroxymethyl)pyrrolidin-2-one is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Applications in Asymmetric Synthesis

The true value of (5S)-5-methyl-2-pyrrolidinone lies in its application as a chiral template. The stereocenter at C5 exerts significant steric and electronic influence on reactions at other positions of the ring, enabling the diastereoselective synthesis of more complex, highly substituted pyrrolidine derivatives.

General Reactivity and Stereocontrol

The lactam ring can be manipulated in several key ways, with the C5-methyl group directing the stereochemical outcome.

Caption: Key reaction pathways leveraging the (5S)-5-methyl-2-pyrrolidinone core.

-

N-Functionalization: The lactam nitrogen can be readily deprotonated and alkylated or acylated. Introducing a protecting group (e.g., Boc) or a functional handle is a common first step.

-

α-Alkylation via Enolate: The protons at the C3 position are acidic. Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature generates a chiral enolate. The C5-methyl group sterically blocks one face of the molecule, directing incoming electrophiles to the opposite face. This typically results in the formation of a trans-3,5-disubstituted pyrrolidinone with high diastereoselectivity.[13] This is a powerful method for constructing vicinal stereocenters.

-

Lactam Reduction: The carbonyl group can be fully reduced to a methylene group using powerful reducing agents like LiAlH₄. This converts the chiral pyrrolidinone into a chiral pyrrolidine, a scaffold prevalent in many bioactive molecules.[3] The stereochemistry at C5 is preserved during this reduction.

Case Study: Synthesis of α-L-Fucosidase Inhibitors

Research has shown that densely substituted pyrrolidines derived from chiral precursors can act as potent and selective enzyme inhibitors. For example, (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives have been synthesized and identified as highly selective inhibitors of α-L-fucosidases.[14] The synthesis of these complex molecules relies on building upon a chiral pyrrolidine framework where the stereochemistry of the C5-methyl group is established early in the synthesis, showcasing the utility of building blocks like (5S)-5-methyl-2-pyrrolidinone.

Conclusion and Future Outlook

(5S)-5-methyl-2-pyrrolidinone is more than just a simple chemical; it is a strategic tool for the efficient construction of molecular complexity. Its derivation from the chiral pool provides an economical and reliable source of enantiopure material. The inherent stereocenter at the C5 position acts as a powerful controller for subsequent stereoselective reactions, particularly in the diastereoselective functionalization of the C3 position. For researchers in drug discovery and process development, mastering the synthesis and application of this building block opens a direct route to novel, enantiomerically pure pyrrolidine-containing targets. As the demand for stereochemically complex molecules continues to grow, the strategic importance of versatile and accessible chiral building blocks like (5S)-5-methyl-2-pyrrolidinone will only increase.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66055, 5-Methyl-2-pyrrolidone. PubChem. [Link]

-

Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, Vol. 89, No. 8. [Link]

- Wang, Z. (2012). Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

-

Wikipedia contributors. (2024). Pyroglutamic acid. Wikipedia, The Free Encyclopedia. [Link]

- Li, Y., & Wang, H. (2019). Synthetic method of 5-methyl-2-pyrrolidone.

-

Li, Y. Q., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. [Link]

-

Robina, I., et al. (2007). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. PubMed. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

- Zhang, J. (2013). Preparation method of pyroglutamic acid.

-

Geiser, E., et al. (2020). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. National Institutes of Health. [Link]

-

Al-Masum, M., & Al-Ghamdi, A. (2018). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11005886, (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. PubChem. [Link]

-

Szilagyi, A., et al. (2024). Deep Investigation of the Effect of DAC Modified by Horner-Wadsworth-Emmons Olefination on the Water Swelling Properties and... ACS Omega. [Link]

-

Török, B., et al. (2013). Enantioselective hydrogenation of itaconic acid and its derivates with sol–gel immobilized Rh/BPPM catalysts. Sci-Hub. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Singh, V., & Yadav, P. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]

-

Delso, I., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66055, 5-Methyl-2-pyrrolidone. PubChem. [Link]

-

Akhlagh, M., et al. (2021). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. PubMed. [Link]

-

University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. University of Liverpool. [Link]

-

Wiedemann, D., et al. (2019). methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. PubMed Central. [Link]

-

Ghosh, A. K., & Shaikh, R. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis. [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Methyl-2-pyrrolidinone (CAS 108-27-0). Cheméo. [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 5-Methyl-2-pyrrolidone | C5H9NO | CID 66055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methyl-2-pyrrolidinone 98 108-27-0 [sigmaaldrich.com]

- 9. 5-Methyl-2-pyrrolidone 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 10. CN103351323A - Preparation method of pyroglutamic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | C6H11NO2 | CID 14876039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 14. Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Laboratory Handling of (5S)-5-methyl-2-pyrrolidinone

Introduction: Understanding the Compound

(5S)-5-methyl-2-pyrrolidinone is a chiral organic compound. As a derivative of 2-pyrrolidinone, it is a lactam. Such compounds are common intermediates and building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The chirality at the 5-position can be a critical feature for biological activity, making this compound and its enantiomer valuable in stereoselective synthesis. Given its application in research and drug development, a thorough understanding of its safe handling is paramount for all laboratory personnel.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-methyl-2-pyrrolidone is classified with the following hazards[1]:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets and should be reviewed before handling[1]. Key preventative statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), and P280 (Wear protective gloves/protective clothing/eye protection/face protection)[2].

Risk Assessment: The primary risks associated with the laboratory use of (5S)-5-methyl-2-pyrrolidinone are dermal and ocular exposure, as well as inhalation of vapors, particularly when heated or aerosolized. The causality of these risks lies in the chemical's ability to irritate mucous membranes and skin upon contact. A thorough risk assessment should be conducted before any new procedure involving this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is foundational to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | "Fishlike" odor | [3] |

| Boiling Point | 248 °C (lit.) | Sigma-Aldrich |

| Melting Point | 41-43 °C (lit.) | Sigma-Aldrich |

| Flash Point | 91 °C / 195.8 °F | [4] |

| Density | 1.03 g/cm³ at 25 °C | [5] |

| Solubility | Completely miscible with water | [5] |

Note: Some properties are for the closely related N-methyl-2-pyrrolidone and are noted as such where applicable. Data for 5-methyl-2-pyrrolidone is used where available.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls

The primary engineering control for handling (5S)-5-methyl-2-pyrrolidone is a certified chemical fume hood. This is crucial to prevent the inhalation of vapors and to contain any potential spills. The face velocity of the fume hood should be verified regularly. For any procedures with the potential for aerosol generation, a fume hood is mandatory. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[4].

Administrative Controls

Administrative controls are workplace policies and procedures that reduce the risk of exposure. These include:

-

Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this compound must be written and approved. These SOPs should include specifics on quantities to be used, step-by-step handling instructions, and emergency procedures.

-

Training: All personnel handling the compound must be trained on its specific hazards and the procedures outlined in the SOPs. This training should be documented.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[2].

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the last line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing[5].

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, it is crucial to consult the glove manufacturer's compatibility charts. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical[5].

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if there is a potential for significant aerosolization, a respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment and in accordance with institutional and regulatory guidelines.

PPE Donning and Doffing Workflow:

Storage Requirements

Store (5S)-5-methyl-2-pyrrolidinone in a tightly closed container in a cool, dry, and well-ventilated area[6]. It should be stored away from incompatible materials such as strong oxidizing agents, nitric acid, and strong acids[5]. The recommended storage temperature is typically between 15–25 °C[5]. Protect from direct light and moisture as it is hygroscopic[4].

Emergency Procedures

First Aid Measures

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower. If skin irritation occurs, seek medical advice/attention[7].

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7]. If eye irritation persists, get medical advice/attention[7].

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing[7]. Call a poison center or doctor if you feel unwell[2].

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately seek medical attention[7].

Fire-Fighting Measures

(5S)-5-methyl-2-pyrrolidinone is a combustible liquid[3].

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5].

-

Unsuitable extinguishing media: Do not use a heavy water jet, as it may spread the fire[5].

-

Specific hazards from the chemical: In a fire, hazardous combustion products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be produced[2][5]. Vapors are heavier than air and may travel to a source of ignition and flash back[7].

-

Protective equipment for firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5][7].

Accidental Release Measures

-

Personal precautions: Evacuate personnel from the area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition[6]. Wear appropriate personal protective equipment as described in Section 4.3.

-

Environmental precautions: Prevent the chemical from entering drains, surface water, or ground water[2][5].

-

Methods for cleaning up: Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent[5]. Collect the absorbed material and place it in a suitable, labeled container for disposal[5][6]. Ventilate the affected area after the cleanup is complete[5].

Spill Response Workflow:

Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations. This material and its container must be disposed of as hazardous waste[5]. Do not allow the product to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material[4].

Experimental Protocol: A Representative Workflow

The following is a generalized protocol for a small-scale reaction using (5S)-5-methyl-2-pyrrolidinone as a solvent. This is for illustrative purposes only and must be adapted to the specifics of the intended reaction.

-

Preparation:

-

Conduct a pre-work risk assessment.

-

Ensure the chemical fume hood is operational.

-

Gather all necessary reagents and equipment.

-

Don the appropriate PPE as outlined in Section 4.3.

-

-

Procedure:

-

Place a clean, dry reaction flask equipped with a magnetic stir bar in the fume hood.

-

Using a clean, dry syringe or graduated cylinder, measure the required volume of (5S)-5-methyl-2-pyrrolidinone.

-

Add the (5S)-5-methyl-2-pyrrolidinone to the reaction flask.

-

Slowly add the other reagents to the flask with stirring.

-

If heating is required, use a heating mantle with a temperature controller. Do not use an open flame.

-

Monitor the reaction as specified in the experimental plan.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction carefully as per the specific procedure.

-

Perform extraction, crystallization, or other purification steps within the fume hood.

-

-

Waste Disposal and Cleanup:

-

Segregate all waste streams (aqueous, organic, solid) into appropriately labeled hazardous waste containers.

-

Clean all glassware with a suitable solvent, collecting the rinsate as hazardous waste.

-

Wipe down the work area in the fume hood.

-

Properly doff and dispose of single-use PPE.

-

Wash hands thoroughly.

-

Conclusion

While (5S)-5-methyl-2-pyrrolidinone is a valuable compound in research and development, its potential to cause skin, eye, and respiratory irritation necessitates careful and informed handling. By implementing a robust safety framework that includes engineering and administrative controls, and the consistent use of appropriate personal protective equipment, the risks associated with this chemical can be effectively managed. Adherence to the principles and protocols outlined in this guide will help ensure a safe laboratory environment for all personnel.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

- RCI Labscan Limited. (2021, May 1). n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET.

-

Chemos GmbH & Co. KG. (2021, January 13). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methyl-2-pyrrolidone. PubChem Compound Database. Retrieved from [Link]

- Thermo Fisher Scientific. (2018, October). N-Methyl-2-pyrrolidone - SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidone. PubChem Compound Database. Retrieved from [Link]

- Fisher Scientific. (2009, November 12). Material Safety Data Sheet: N-Methylpyrrolidinone.

Sources

- 1. 5-Methyl-2-pyrrolidone | C5H9NO | CID 66055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. louisville.edu [louisville.edu]

- 5. carlroth.com [carlroth.com]

- 6. thermofishersci.in [thermofishersci.in]

- 7. rcilabscan.com [rcilabscan.com]

A Comprehensive Technical Guide to (5S)-5-Methyl-2-Pyrrolidinone for Pharmaceutical Development

This guide provides an in-depth exploration of (5S)-5-methyl-2-pyrrolidinone, a chiral lactam of significant interest in pharmaceutical research and development. We will delve into its commercial availability, key suppliers, synthetic pathways, and the critical analytical methodologies required to ensure its stereochemical purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral building block in their synthetic strategies.

Introduction: The Significance of Chirality in Drug Design and the Role of (5S)-5-Methyl-2-Pyrrolidinone

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule can profoundly influence its pharmacological activity, metabolic profile, and toxicity. The use of enantiomerically pure starting materials and intermediates is therefore paramount in the synthesis of modern therapeutics. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] (5S)-5-Methyl-2-pyrrolidinone, a chiral derivative, offers a valuable stereochemically defined building block for the construction of complex molecular architectures. Its utility stems from the presence of a stereocenter at the 5-position, which can be exploited to induce asymmetry in subsequent synthetic transformations.

Commercial Availability and Supplier Landscape

Procuring (5S)-5-methyl-2-pyrrolidinone of high enantiomeric and chemical purity is the first critical step for its application in pharmaceutical synthesis. While the racemic mixture of 5-methyl-2-pyrrolidinone (CAS No. 108-27-0) is widely available from major chemical suppliers, sourcing the specific (5S)-enantiomer (CAS No. 64282-32-6) requires a more targeted approach.

Key suppliers for research and development quantities, as well as potential bulk and commercial-scale manufacturing, include specialized providers of chiral compounds and custom synthesis services. It is crucial to obtain detailed specifications from suppliers, including a Certificate of Analysis (CoA) that explicitly states the enantiomeric excess (e.e.), chemical purity, and the analytical methods used for their determination.

Table 1: Representative Suppliers of (5S)-5-Methyl-2-Pyrrolidinone and Related Derivatives

| Supplier | Product Description | Purity/Specifications | Notes |

| Sigma-Aldrich | 5-Methyl-2-pyrrolidinone (racemic) | ≥98% | A common starting point, but not the desired enantiomer.[2] |

| TCI America | 5-Methyl-2-pyrrolidone (racemic) | ≥98.0% (GC) | Another major supplier of the racemic mixture.[3] |

| Chem-Impex | 5-Methyl-2-pyrrolidone (racemic) | ≥ 98% (GC) | Offers the racemic compound with potential applications in pharmaceuticals.[4] |

| Custom Synthesis Providers | (5S)-5-Methyl-2-pyrrolidinone | Typically >98% purity, >99% e.e. | Many companies specializing in chiral chemistry offer custom synthesis of specific enantiomers. A direct inquiry with a detailed specification sheet is recommended. |

Note: The availability of the specific (5S)-enantiomer may vary, and direct inquiry with suppliers specializing in chiral building blocks is highly recommended.

Synthetic Strategies for Enantiomerically Pure (5S)-5-Methyl-2-Pyrrolidinone

The synthesis of enantiomerically pure (5S)-5-methyl-2-pyrrolidinone can be approached through two primary strategies: asymmetric synthesis from achiral or prochiral precursors, or resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers an elegant and often more efficient route to enantiomerically pure compounds. A common and well-established strategy for the synthesis of chiral pyrrolidinones involves the use of the chiral pool, leveraging readily available and enantiomerically pure natural products as starting materials.

L-Glutamic acid is an inexpensive and readily available chiral starting material that can be converted to (5S)-5-methyl-2-pyrrolidinone. This multi-step synthesis leverages the inherent stereochemistry of the starting amino acid.

Caption: Synthetic pathway from L-Glutamic Acid.

This pathway highlights a general strategy. The specific reagents and reaction conditions at each step must be carefully optimized to ensure high yields and prevent racemization.

Chiral Resolution: Separating Enantiomers from a Racemic Mixture

When a direct asymmetric synthesis is not feasible or cost-effective, chiral resolution of a racemic mixture of 5-methyl-2-pyrrolidinone presents a viable alternative. This can be achieved through several techniques.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For example, a lipase could be used to selectively acylate or hydrolyze an ester derivative of one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product. This method often provides high enantiomeric excess under mild reaction conditions.[2]

Caption: Enzymatic kinetic resolution process.

Another classical resolution technique involves reacting the racemic 5-methyl-2-pyrrolidinone (or a suitable derivative) with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by breaking the salt.

Quality Control and Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (5S)-5-methyl-2-pyrrolidinone is of utmost importance for its use in pharmaceutical applications. Several analytical techniques can be employed for this purpose, with chiral chromatography being the most prevalent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for separating enantiomers.[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC Analysis of 5-Methyl-2-pyrrolidinone

-

Column Selection: A variety of chiral stationary phases are commercially available. For pyrrolidinone derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a known concentration of the (5S)-5-methyl-2-pyrrolidinone sample in the mobile phase.

-

Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector, typically at a wavelength where the compound absorbs.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Chiral Gas Chromatography (GC)

For volatile derivatives of 5-methyl-2-pyrrolidinone, chiral gas chromatography can also be an effective method for determining enantiomeric purity.[6] This technique employs a capillary column coated with a chiral stationary phase.

Protocol: Chiral GC Analysis of 5-Methyl-2-pyrrolidinone Derivatives

-

Derivatization (if necessary): To increase volatility, 5-methyl-2-pyrrolidinone may need to be derivatized, for example, by acylation.

-

Column Selection: Chiral GC columns are typically based on cyclodextrin derivatives. The choice of the specific cyclodextrin and its substituents is crucial for achieving separation.

-

Temperature Programming: A temperature gradient is typically used to ensure good peak shape and resolution.

-

Injection and Detection: A split/splitless injector is commonly used, and detection is typically performed with a flame ionization detector (FID).

-

Quantification: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Spectroscopic and Spectrometric Characterization

In addition to chromatographic methods, spectroscopic techniques are essential for confirming the chemical identity and structure of (5S)-5-methyl-2-pyrrolidinone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure. Chiral shift reagents can be used in NMR to differentiate between enantiomers.[7]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[8]

-

Infrared (IR) Spectroscopy: Confirms the presence of functional groups, such as the carbonyl group of the lactam.[8]

Applications in Drug Development: A Chiral Building Block for Asymmetric Synthesis

(5S)-5-Methyl-2-pyrrolidinone serves as a versatile chiral building block in the synthesis of various pharmaceutical agents. Its stereocenter can be used to control the stereochemistry of newly formed chiral centers in the target molecule.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct a stereoselective reaction.[9] (5S)-5-Methyl-2-pyrrolidinone can be used to synthesize chiral auxiliaries. For instance, it can be a precursor to chiral ligands for asymmetric catalysis or can be incorporated into a molecule to direct diastereoselective reactions, after which it can be cleaved and potentially recycled.

As a Chiral Synthon

More commonly, (5S)-5-methyl-2-pyrrolidinone is used as a chiral synthon, where its stereocenter is incorporated into the final drug molecule. This is particularly valuable in the synthesis of compounds where the pyrrolidine ring is a core structural element. The methyl group at the 5-position can influence the conformation of the ring and its interactions with biological targets.

Example Application Workflow:

Caption: General workflow for using (5S)-5-methyl-2-pyrrolidinone in API synthesis.

The specific reactions and strategies will depend on the target molecule. However, the initial chirality of the (5S)-5-methyl-2-pyrrolidinone is transferred through the synthetic sequence to the final product.

Conclusion

(5S)-5-Methyl-2-pyrrolidinone is a valuable and versatile chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its commercial availability from specialized suppliers, coupled with well-established synthetic and analytical methodologies, makes it an attractive tool for drug development professionals. A thorough understanding of its procurement, synthesis, and quality control is essential for its successful implementation in the synthesis of novel and effective therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to confidently incorporate (5S)-5-methyl-2-pyrrolidinone into their asymmetric synthesis endeavors.

References

-

PubChem. 5-Methyl-2-pyrrolidone. [Link]

-

PubChem. 5-Methyl-2-pyrrolidone - Spectral Information. [Link]

-

ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

-

RSC Publishing. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

-

PubMed. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. [Link]

-

NIH. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

The Royal Society of Chemistry. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

NIH. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

NIST WebBook. 2-Pyrrolidinone, 1-methyl-. [Link]

-

Agilent. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]

-

MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

-

ACS Publications. α-Amino acids as chiral educts for asymmetric products. Chirospecific syntheses of the 5-butyl-2-heptylpyrrolidines from glutamic acid. [Link]

-

The Royal Society of Chemistry. Kinetic Resolution of Racemic Pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts Supporting Information. [Link]

-

PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

-

ScienceDirect. Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 3. 5-Methyl-2-pyrrolidone 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. heraldopenaccess.us [heraldopenaccess.us]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]

- 8. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

The Cornerstone of Chiral Synthesis: A Technical Guide to the Applications of (5S)-5-methyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

(5S)-5-methyl-2-pyrrolidinone, a chiral lactam, has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its rigid, five-membered ring structure, coupled with a stereodefined methyl group at the C5 position, offers a unique scaffold for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this versatile chiral synthon, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of (5S)-5-methyl-2-pyrrolidinone is essential for its effective application.

Table 1: Physicochemical Properties of (5S)-5-methyl-2-pyrrolidinone [1]

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |

| Melting Point | 41-43 °C (lit.) |

| Boiling Point | 248 °C (lit.) |

| CAS Number | 108-27-0 (for the racemate) |

| ChEBI ID | CHEBI:183240 (for the racemate) |

Spectroscopic Data:

The structural integrity and purity of (5S)-5-methyl-2-pyrrolidinone are typically confirmed using a combination of spectroscopic techniques.[1][2]

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl group, the methine proton at C5, and the methylene protons of the pyrrolidinone ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the chiral carbon at C5, the methyl carbon, and the two methylene carbons.

-

IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the lactam functionality.

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.

Enantioselective Synthesis: Accessing the Chiral Core

The utility of (5S)-5-methyl-2-pyrrolidinone is intrinsically linked to its enantiopurity. Several synthetic strategies have been developed to access this chiral molecule, with the most prominent routes originating from readily available starting materials.

Sustainable Synthesis from Levulinic Acid

A highly attractive and sustainable approach to 5-methyl-2-pyrrolidone involves the reductive amination of levulinic acid, a biomass-derived platform chemical.[3][4][5][6] This method offers a green alternative to traditional synthetic routes.

The general transformation involves the reaction of levulinic acid with a nitrogen source, such as ammonia or ammonium formate, in the presence of a catalyst and a reducing agent.[3][4] The use of ammonium formate is particularly advantageous as it serves as both the nitrogen and hydrogen source.[3][4] Various catalytic systems, including those based on Raney-Ni and palladium, have been successfully employed.[3][4] High yields of 5-methyl-2-pyrrolidone (up to 94-98%) have been reported under optimized conditions.[3][4]

To achieve enantioselectivity, asymmetric hydrogenation of levulinic acid or its derivatives is a key strategy. This typically involves the use of chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral phosphine ligands, to induce stereocontrol during the reduction of the ketone functionality.

Diagram 1: General Synthetic Pathway from Levulinic Acid

Caption: Asymmetric synthesis from levulinic acid.

Chiral Pool Synthesis from (S)-Pyroglutamic Acid

(S)-Pyroglutamic acid, a naturally occurring and readily available chiral building block, serves as an excellent starting material for the synthesis of various (5S)-substituted-2-pyrrolidinones.[7][8] This approach leverages the inherent chirality of the starting material to produce enantiomerically pure products.

The synthesis of (5S)-5-methyl-2-pyrrolidinone from (S)-pyroglutamic acid typically involves the reduction of the carboxylic acid functionality. This can be achieved through a multi-step sequence, for instance, by converting the carboxylic acid to an ester, followed by reduction to the corresponding alcohol, and subsequent transformation of the hydroxyl group to a methyl group.

Diagram 2: Synthetic Route from (S)-Pyroglutamic Acid

Caption: Chiral pool synthesis from (S)-pyroglutamic acid.

Core Applications in Asymmetric Synthesis and Drug Development

The true value of (5S)-5-methyl-2-pyrrolidinone lies in its application as a chiral scaffold for the synthesis of high-value molecules, particularly in the pharmaceutical industry. The stereocenter at the C5 position plays a crucial role in directing the stereochemical outcome of subsequent reactions.

A Versatile Chiral Building Block

(5S)-5-methyl-2-pyrrolidinone serves as a versatile starting material for the synthesis of a wide array of chiral compounds. The lactam ring can be functionalized at various positions, and the existing stereocenter can be used to induce chirality in newly formed stereocenters.

Derivatives of 2-pyrrolidinone have shown significant biological and pharmacological activities, including their use in well-known medicines like piracetam for neurological disorders and doxapram for respiratory failure.[7] The pyrrolidinone nucleus is considered an essential pharmacophore in many biologically active compounds.[7][9][10]

Synthesis of Racetam-Class Pharmaceuticals: The Case of Levetiracetam

A prime example of the utility of (5S)-pyrrolidinone derivatives is in the synthesis of racetam-class drugs, which are known for their cognitive-enhancing and anticonvulsant properties.[11] Levetiracetam, a widely used antiepileptic drug, is a prominent member of this class.[12]

(S)-5-(hydroxymethyl)-2-pyrrolidinone, a direct derivative of (S)-pyroglutamic acid, is a key precursor in an asymmetric synthesis route to a Levetiracetam analogue.[11] The synthesis leverages the chirality of the starting material to produce the desired enantiomerically pure drug.

Experimental Protocol: Synthesis of a Levetiracetam Analogue Intermediate [11]

This protocol outlines the synthesis of a key intermediate for a Levetiracetam analogue starting from (S)-5-(hydroxymethyl)-2-pyrrolidinone.

Step 1: Oxidation of (S)-5-(hydroxymethyl)-2-pyrrolidinone

-

Dissolve (S)-5-(hydroxymethyl)-2-pyrrolidinone in a suitable solvent (e.g., dichloromethane).

-

Add a catalytic amount of a stable nitroxyl radical, such as TEMPO.

-

Introduce a co-oxidant, for example, sodium hypochlorite, dropwise while maintaining the temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude (S)-(-)-2-oxo-5-pyrrolidinecarboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Step 2: Amide Coupling

-

Activate the carboxylic acid of the intermediate from Step 1 using a coupling agent (e.g., DCC, EDC).

-

In a separate flask, prepare a solution of the desired amine.

-

Add the activated carboxylic acid solution to the amine solution and stir at room temperature.

-

Monitor the reaction by TLC.

-

After completion, filter off any solid byproducts and concentrate the filtrate.

-

Purify the resulting amide by column chromatography or recrystallization to obtain the Levetiracetam analogue.

Sources

- 1. 5-Methyl-2-pyrrolidone | C5H9NO | CID 66055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]

- 3. CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. repositorio.uc.cl [repositorio.uc.cl]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]